REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:10][CH3:11])[c:4]([Br:9])[cH:5][c:6]([F:8])[cH:7]1.[OH:12][N+:13]([O-:14])=[O:15]>>[Br:1][c:2]1[c:3]([O:10][CH3:11])[c:4]([Br:9])[c:5]([N+:13](=[O:12])[O-:14])[c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(Br)cc(F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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COc1c(Br)cc(F)c([N+](=O)[O-])c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |